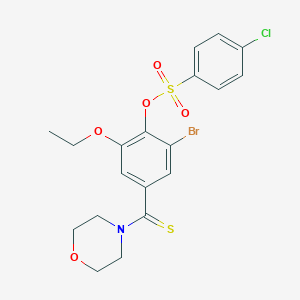
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as Bmim-Cl, is a chemical compound that has been widely studied for its potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the formation of an ionic liquid that can interact with various molecules and ions in solution. 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have a unique ability to stabilize reactive intermediates and facilitate chemical reactions.
Biochemical and Physiological Effects:
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate offers several advantages for laboratory experiments, including its high solubility in water and organic solvents, its ability to stabilize reactive intermediates, and its low toxicity. However, its high cost and limited availability may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, including its use as a catalyst in organic synthesis reactions, its potential applications in materials science, and its use as an ionic liquid in electrochemistry. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.
In conclusion, 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that has been widely studied for its potential applications in various fields of science. Its unique properties and potential applications make it an important area of research for the future. Further studies are needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.
Synthesemethoden
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized using a simple and efficient method that involves the reaction of 2-bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate with 1-methylimidazole. The reaction takes place under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and materials science. It has been used as a catalyst in organic synthesis reactions, as a solvent in chemical reactions, and as an ionic liquid in electrochemistry.
Eigenschaften
Produktname |
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Molekularformel |
C19H19BrClNO5S2 |
Molekulargewicht |
520.8 g/mol |
IUPAC-Name |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H19BrClNO5S2/c1-2-26-17-12-13(19(28)22-7-9-25-10-8-22)11-16(20)18(17)27-29(23,24)15-5-3-14(21)4-6-15/h3-6,11-12H,2,7-10H2,1H3 |
InChI-Schlüssel |
HZYCIWXIPAWLKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



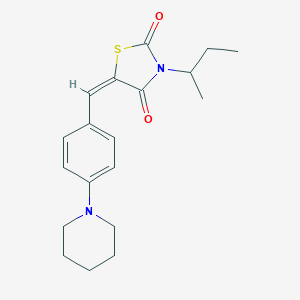
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
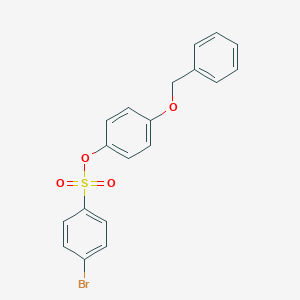
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
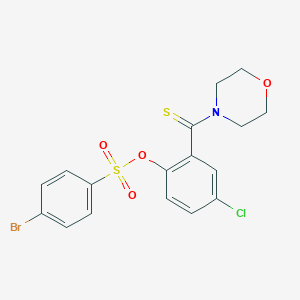
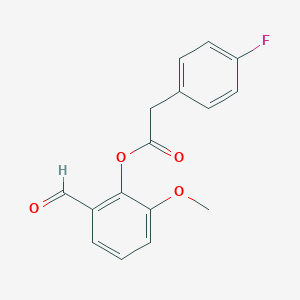
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)